(2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide
Overview
Description
(2E)-N-{Bicyclo[221]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its bicyclic structure and the presence of a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the bicyclic structure with a chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond, typically under conditions that favor amide formation, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of phenol derivatives or substituted amines.
Scientific Research Applications
(2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-fluorophenyl)prop-2-enamide
- (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-bromophenyl)prop-2-enamide
- (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-chlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-14-4-2-1-3-12(14)7-8-16(19)18-15-10-11-5-6-13(15)9-11/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXOQYSFJCOMR-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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